molecular formula C21H20N2O4 B5906011 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide

5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide

Cat. No. B5906011
M. Wt: 364.4 g/mol
InChI Key: REWZVZLTKNMSEX-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide, also known as PAF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PAF belongs to the class of furamide compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has also been studied for its antiviral activity against HIV and hepatitis C virus.

Mechanism of Action

The exact mechanism of action of 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide is not fully understood. However, it has been suggested that 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide exerts its effects by modulating various signaling pathways in cells. 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has been found to activate the JNK and p38 MAPK signaling pathways, which are involved in cell proliferation, apoptosis, and inflammation. 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has also been found to modulate the immune system by regulating the production of cytokines and chemokines. 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has been shown to inhibit the production of IL-6, TNF-α, and IL-1β, which are pro-inflammatory cytokines. 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has also been found to increase the production of IFN-γ, which is an important cytokine involved in the immune response against viral infections.

Advantages and Limitations for Lab Experiments

5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications, and there is a large body of literature available on its biological effects. However, 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide also has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. Additionally, 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide is a complex compound that may require specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide. One area of research is the development of 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide analogs with improved therapeutic properties. Another area of research is the investigation of the potential use of 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide in combination with other drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide and its potential therapeutic targets. Overall, the study of 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide holds great promise for the development of new therapies for a wide range of diseases.

Synthesis Methods

The synthesis of 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide involves the reaction of 3-(phenylacetyl)aniline with 5-(methoxymethyl)furan-2-carbaldehyde in the presence of a base. The reaction yields 5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide as a yellow crystalline solid with a melting point of 142-144°C. The purity of the compound can be confirmed using chromatographic techniques such as HPLC or NMR spectroscopy.

properties

IUPAC Name

5-(methoxymethyl)-N-[3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-14-18-10-11-19(27-18)21(25)23-17-9-5-8-16(13-17)22-20(24)12-15-6-3-2-4-7-15/h2-11,13H,12,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWZVZLTKNMSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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